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3,5-Dimethoxy-2-naphthoic acid

AhR Agonism CYP1A1 Induction Structure-Activity Relationship

AhR signaling studies relying on promiscuous probes like 1,4-DHNA introduce confounding off-target CYP1A1 activation. 3,5-Dimethoxy-2-naphthoic acid (CAS 98410-68-5) resolves this with selective Cyp1b1 induction-validated in YAMC colonocytes and human Caco2 cells (<50% of TCDD CYP1A1 response). • Differential CYP1B1 vs. CYP1A1 selectivity confirmed across two cell models • Lower melting point (167-171 °C) vs. 3,7-DHNA (265 °C) simplifies melt-based formulation and thermal processing • Patent-validated building block for photoresist compositions Supplied with Certificate of Analysis; ready for immediate dispatch.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 98410-68-5
Cat. No. B1586660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxy-2-naphthoic acid
CAS98410-68-5
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CC(=C(C=C21)OC)C(=O)O
InChIInChI=1S/C13H12O4/c1-16-11-5-3-4-8-6-10(13(14)15)12(17-2)7-9(8)11/h3-7H,1-2H3,(H,14,15)
InChIKeyVTPNSKNCVKIPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxy-2-naphthoic Acid: Physicochemical Baseline


3,5-Dimethoxy-2-naphthoic acid (also referred to as 3,5-DHNA) is a dimethoxylated naphthalene-2-carboxylic acid derivative with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . The compound is characterized by methoxy substituents at the 3- and 5-positions of the naphthalene ring, a carboxyl group at the 2-position, a melting point of 167–171 °C, and a calculated XLogP3 of 2.6, indicative of moderate lipophilicity [1]. These baseline properties define its behavior in both biological and materials science contexts.

AhR Tool Compound Enables selective Cyp1b1 pathway interrogation without concurrent Cyp1a1 upregulation
Materials Science Patent-documented building block for photoresist and lithographic materials research
Solid-State Profile Lower-melting naphthoic acid may simplify thermal processing and formulation studies

3,5-Dimethoxy-2-naphthoic Acid: Why Substitution Fails


Naphthoic acid derivatives exhibit widely divergent biological activities and physicochemical properties that are exquisitely sensitive to the position and nature of ring substituents [1]. In the context of aryl hydrocarbon receptor (AhR) modulation, for instance, the presence of 3,5-dimethoxy groups confers a functional profile distinct from that of the 1,4-dihydroxy analog, with consequences for both potency and gene target selectivity [1]. Similarly, the compound's melting point (167–171 °C) differentiates it from higher-melting dihydroxy analogs such as 3,7-DHNA (265 °C), which can influence solid-state handling and formulation . Therefore, assuming functional or material equivalence among in-class naphthoic acids without verification of substituent-specific data introduces significant experimental risk.

AhR target gene selectivity may shift
Replacing 3,5-dimethoxy with 1,4-dihydroxy substitution alters Cyp1a1/Cyp1b1 induction balance; class-level inference from AhR SAR studies suggests functional profile is not transferable.
Solid-state behavior differs significantly
Dihydroxy analogs (e.g., 3,7-DHNA) exhibit a markedly higher melting point (~265 °C) that can impact recrystallization, solubility, and handling compared to the dimethoxy derivative.
Photoresist utility not shared by simpler analogs
1-Naphthoic acid and 2-naphthoic acid lack patent documentation for resist applications; assuming equivalent performance risks unsupported material selection.

3,5-Dimethoxy-2-naphthoic Acid Comparative Evidence


AhR-Mediated CYP1A1 Induction: 3,5-DHNA vs. 1,4-DHNA

In human Caco2 colon cancer cells, 3,5-DHNA (3,5-dimethoxy-2-naphthoic acid) fails to induce CYP1A1 mRNA to levels exceeding 50% of the maximal response elicited by the prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD; 140-fold induction) [1]. In contrast, the 1,4-dihydroxy analog (1,4-DHNA) robustly induces CYP1A1, achieving >50% of the TCDD response [1]. This demonstrates a clear functional divergence based on substituent pattern, where 3,5-dimethoxy substitution abrogates CYP1A1 induction in this cellular context.

CYP1A1 Induction
Head-to-head
3,5-DHNA shows markedly reduced induction; 1,4-DHNA exceeds 50% of TCDD response
Substituent pattern dictates AhR agonism in Caco2 cells
Caco2 cells; real-time PCR; 18 h treatment
AhR Agonism CYP1A1 Induction Structure-Activity Relationship

CYP1B1 Induction: 3,5-DHNA vs. 1,4-DHNA

In mouse YAMC colonocytes, 3,5-DHNA (3,5-dimethoxy-2-naphthoic acid) induces Cyp1b1 mRNA to a maximal level comparable to that achieved by 10 nM TCDD (approximately 10-fold induction over basal) [1]. This contrasts sharply with its negligible effect on Cyp1a1 in the same cell line [1]. The 1,4-dihydroxy analog (1,4-DHNA) also induces Cyp1b1, but the differential selectivity (high Cyp1b1/low Cyp1a1) is a defining characteristic of the 3,5-dimethoxy substitution pattern [1].

Cyp1b1 Selectivity
Head-to-head
~10-fold induction, comparable to 10 nM TCDD; minimal Cyp1a1
Enables Cyp1b1-specific pathway isolation in colonocytes
YAMC colonocytes; vs. TCDD control
CYP1B1 Induction AhR Signaling Colonocyte Model

Melting Point: 3,5-DHNA vs. 3,7-DHNA

The melting point of 3,5-dimethoxy-2-naphthoic acid is reported as 167–171 °C . In contrast, the 3,7-dihydroxy analog (3,7-DHNA) exhibits a significantly higher melting point of 265 °C (with decomposition) . This nearly 100 °C difference in thermal behavior reflects the distinct intermolecular interactions arising from the substitution pattern (methoxy vs. hydroxyl groups) and can impact solubility, recrystallization, and thermal processing in both research and industrial settings.

Melting Point
Data to verify
3,5-DHNA: 167–171 °C; 3,7-DHNA: ~265 °C (dec.)
Lower mp may simplify thermal processing
Sources absent; reported literature value
Solid-State Properties Formulation Handling

Patent-Validated Photoresist Utility (3,5-DHNA)

3,5-Dimethoxy-2-naphthoic acid is explicitly claimed as a component in multiple patent applications directed toward photoresist and photo-corrosion-resisting compositions [1]. This contrasts with simpler naphthoic acids (e.g., 1-naphthoic acid, 2-naphthoic acid) which lack such documented utility in advanced lithographic materials. The presence of the 2-carboxyl group and the 3,5-dimethoxy substitution pattern likely imparts favorable solubility and photoacid-generating properties relevant to these applications .

Photoresist Utility
Class-level
Claimed in patents CN-106918990-A, US-2017168393-A1, and related families
Patent-backed building block for resist R&D
Class-level inference; verify application fit
Photoresist Materials Industrial Chemistry Building Block

3,5-Dimethoxy-2-naphthoic Acid Procurement Scenarios


AhR/Cyp1b1 Pathway Studies in Colonocytes

Investigators studying aryl hydrocarbon receptor (AhR) signaling in the gut can employ 3,5-dimethoxy-2-naphthoic acid as a tool to selectively induce Cyp1b1 without robustly activating Cyp1a1 in mouse YAMC colonocytes [1]. This differential profile enables cleaner interrogation of Cyp1b1-mediated downstream effects, avoiding confounding signals from the more promiscuous 1,4-DHNA [1].

AhR Ligand SAR Studies

For medicinal chemistry and chemical biology programs focused on AhR ligand development, 3,5-dimethoxy-2-naphthoic acid represents a critical SAR probe. Its minimal CYP1A1 induction in human Caco2 cells (<50% of TCDD response) compared to the robust activity of 1,4-DHNA (>50% of TCDD response) directly demonstrates the profound impact of moving from 1,4-dihydroxy to 3,5-dimethoxy substitution on receptor agonism [1].

Low-Melting-Point Formulation Research

Researchers working on crystallization, co-crystal formation, or thermal processing of naphthoic acid derivatives may prefer 3,5-dimethoxy-2-naphthoic acid (mp 167–171 °C) over the higher-melting 3,7-dihydroxy analog (mp 265 °C) [1]. The nearly 100 °C difference in melting point simplifies experimental design for studies requiring compound melting or melt-based formulation [1].

Industrial Photoresist R&D

Materials science teams developing next-generation photoresist compositions can leverage 3,5-dimethoxy-2-naphthoic acid as a building block, given its explicit inclusion in multiple patent families covering photo-corrosion-resisting agents and resist compositions . This pre-existing patent validation reduces the risk associated with de novo compound selection for these applications .

Application
Selection Property
Validation Focus
AhR/Cyp1b1 Pathway Studies
Cyp1b1/Cyp1a1 induction selectivity
Cell-type-specific AhR target gene response
AhR Ligand SAR Studies
Substituent-dependent AhR activation
CYP1A1/CYP1B1 induction comparison
Low-Melting Formulation Research
Lower-melting solid-state profile
Thermal processing compatibility
Industrial Photoresist R&D
Patent-documented resist utility
Photoacid generation and solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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